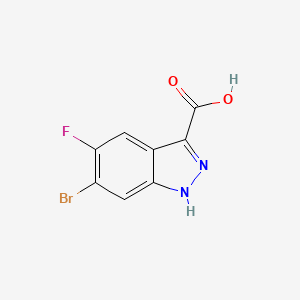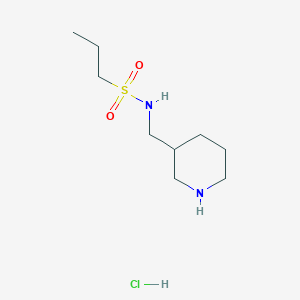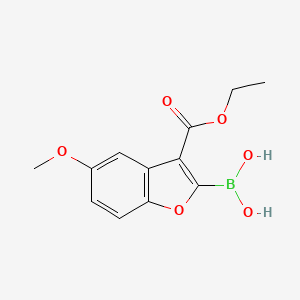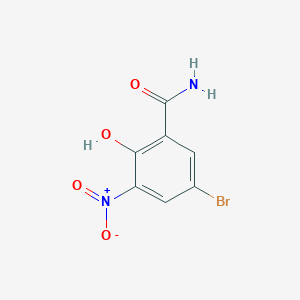
tert-Butyl (1-methylisoquinolin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1-methylisoquinolin-3-yl)carbamate: is a chemical compound with the molecular formula C15H18N2O2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-methylisoquinolin-3-yl)carbamate typically involves the reaction of 1-methylisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (1-methylisoquinolin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives of the isoquinoline ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (1-methylisoquinolin-3-yl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological macromolecules.
Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates for various applications.
Mécanisme D'action
The mechanism of action of tert-Butyl (1-methylisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl (5-bromothiazol-2-yl)carbamate
Comparison: tert-Butyl (1-methylisoquinolin-3-yl)carbamate is unique due to its isoquinoline core, which imparts distinct chemical and biological properties. Compared to other carbamates, it offers specific advantages in terms of reactivity and selectivity in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C15H18N2O2 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
tert-butyl N-(1-methylisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C15H18N2O2/c1-10-12-8-6-5-7-11(12)9-13(16-10)17-14(18)19-15(2,3)4/h5-9H,1-4H3,(H,16,17,18) |
Clé InChI |
JACCSZCGSMWLEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC2=CC=CC=C12)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)





![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)



